(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
Description
The compound "(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one" features a thiazol-4(5H)-one core substituted at position 2 with a 4-acetylpiperazinyl group and at position 5 with a 3,4-dimethoxybenzylidene moiety. The E configuration of the benzylidene double bond is critical for its spatial orientation, influencing molecular interactions with biological targets.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(22)20-6-8-21(9-7-20)18-19-17(23)16(26-18)11-13-4-5-14(24-2)15(10-13)25-3/h4-5,10-11H,6-9H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDGBJZDIUCVNH-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a synthetic compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole core substituted with a piperazine moiety and a dimethoxybenzylidene group. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired thiazol-4(5H)-one structure.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range for related thiazole compounds against breast (MDA-MB 231), colorectal (HCT116), and prostate (PC3) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | Caco2 | <10 |
| 3g | HCT116 | <6 |
| 3h | MDA-MB 231 | <10 |
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant potential. The presence of methoxy groups in the structure enhances electron donation capability, thus improving radical scavenging activity. Studies have demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models .
Enzyme Inhibition
One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been reported, which is crucial for regulating cortisol levels and may contribute to metabolic disorders .
Case Studies and Research Findings
- In Vitro Studies : A series of thiazole derivatives were tested for their inhibitory effects on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with selectivity towards cancer cells over normal cells .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression and metabolic regulation. These interactions are believed to disrupt signaling pathways essential for tumor growth and survival .
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities, which include:
- Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one displays effective inhibition against several bacterial strains.
- Antitumor Potential : Thiazole derivatives are known for their antitumor activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and mitochondrial dysfunction.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus, suggesting strong antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis in human cancer cells. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a potential pathway for therapeutic application in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4(5H)-one derivatives are widely studied for their bioactivity. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Substituent Analysis at Position 2
- 4-Acetylpiperazinyl group (Target Compound): Introduces a polar, hydrogen-bond-accepting moiety. The acetyl group may improve metabolic stability compared to non-acylated piperazines .
- Piperidin-1-yl (Compound 5a, ): Lacks the acetyl group, reducing polarity. Exhibited antifungal activity (85% yield) but with lower solubility .
- Showed moderate antimicrobial activity against Gram-positive bacteria .
- Phenylamino (Compound 6a–j, ): Aromatic amino groups enhance π-π stacking but may reduce bioavailability due to hydrophobicity .
Benzylidene Substituents at Position 5
- 4-Methoxybenzylidene (Compound 2, ): Single methoxy group reduced antifungal potency compared to dimethoxy analogs, highlighting the importance of substitution pattern .
- 4-Hydroxybenzylidene (): Hydroxyl group increases hydrophilicity but may reduce membrane permeability. Demonstrated moderate activity against Candida spp. .
- 4-Nitrobenzylidene (Compound in ): Electron-withdrawing nitro group improved activity against Staphylococcus aureus (MIC = 2 µg/mL) but increased cytotoxicity .
Pharmacokinetic and Toxicity Considerations
- The 4-acetylpiperazinyl group may enhance solubility compared to morpholino or phenylamino analogs ().
- 3,4-Dimethoxybenzylidene could reduce metabolic oxidation compared to nitro- or hydroxy-substituted derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiazol-4-one precursor and a substituted benzaldehyde derivative. For example, refluxing 2-(4-acetylpiperazin-1-yl)thiazol-4(5H)-one with 3,4-dimethoxybenzaldehyde in 1,4-dioxane, catalyzed by piperidine, yields the target compound. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
- Catalyst use : Piperidine accelerates Knoevenagel condensation by deprotonating the active methylene group .
- Reaction monitoring : TLC or HPLC ensures completion (typically 5–9 hours under reflux) .
- Purification : Recrystallization from ethanol or dioxane improves purity .
Q. How is the (E)-configuration of the benzylidene moiety confirmed, and what analytical techniques validate the compound’s structure?
- Methodological Answer : The (E)-stereochemistry is confirmed via:
- X-ray crystallography : Provides unambiguous evidence of spatial arrangement (e.g., dihedral angles between thiazole and benzylidene planes) .
- NMR spectroscopy : H NMR shows a singlet for the exocyclic double bond proton (~δ 7.5–8.0 ppm). NOESY experiments detect spatial proximity between the benzylidene substituents and the thiazole ring .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C=O (1680–1720 cm) confirm functional groups .
Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound, and how are experimental controls standardized?
- Methodological Answer :
- Cell lines : Use diverse cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .
- Assay protocol : Sulforhodamine B (SRB) or MTT assays measure cell viability after 48–72 hours of exposure. Include:
- Positive control : CHS-828 (a known antitumor agent) .
- Vehicle control : DMSO (<0.5% to avoid solvent toxicity) .
- Data normalization : Express results as IC values relative to untreated controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4-dimethoxybenzylidene and 4-acetylpiperazinyl groups in bioactivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified benzylidene groups (e.g., mono-methoxy, halogenated) or piperazine derivatives (e.g., non-acetylated, alkylated) .
- Biological testing : Compare cytotoxicity, apoptosis induction, and kinase inhibition profiles across analogs.
- Computational modeling : Dock compounds into target proteins (e.g., tubulin, topoisomerases) to identify key binding interactions .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic differences. Strategies include:
- Mechanistic profiling : Perform flow cytometry (apoptosis assay) and Western blotting (e.g., caspase-3, PARP cleavage) to confirm mode of action .
- Transport studies : Measure intracellular accumulation via LC-MS/MS .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out metabolic inactivation .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Conduct accelerated stability studies (25°C–40°C, 60–75% humidity) over 1–3 months .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via mass spectrometry .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, DNA)?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., HDACs, kinases) with fluorogenic substrates to measure IC .
- DNA interaction studies : Employ ethidium bromide displacement assays or circular dichroism to assess intercalation .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) for protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
